molecular formula C10H15NO3 B2879224 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone CAS No. 2034455-12-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone

Cat. No. B2879224
M. Wt: 197.234
InChI Key: NFXNWFURFURSCN-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone, also known as THF-OAM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is classified as a synthetic cannabinoid, which means that it acts on the same receptors in the brain as natural cannabinoids like THC.

Mechanism Of Action

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone acts on the same receptors in the brain as natural cannabinoids like THC. Specifically, it binds to CB1 and CB2 receptors and activates signaling pathways that lead to the release of neurotransmitters like dopamine and serotonin. This can result in a range of effects on the brain and body, including pain relief, appetite stimulation, and changes in mood.

Biochemical And Physiological Effects

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has been shown to have a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of various neurotransmitters in the brain. 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has also been shown to have analgesic and anti-inflammatory effects, which could have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone in lab experiments is that it has a high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that its effects on the brain and body can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.

Future Directions

There are several potential future directions for research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have more specific effects on the endocannabinoid system. Another potential direction is the investigation of the therapeutic potential of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone and other synthetic cannabinoids for conditions like chronic pain and inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone and other synthetic cannabinoids, which could help to inform the development of new drugs and treatments.

Synthesis Methods

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 2-oxo-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid with 1,3-propanediol and acetic anhydride. The resulting product is then treated with sodium hydride and 3,4-dihydro-2H-pyran to yield 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of cannabinoids on the brain. This compound has been shown to have high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXNWFURFURSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone

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